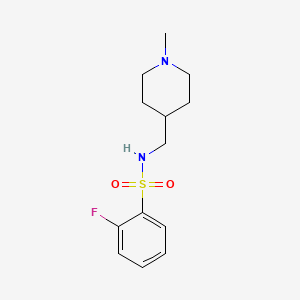

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O2S/c1-16-8-6-11(7-9-16)10-15-19(17,18)13-5-3-2-4-12(13)14/h2-5,11,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOCNUFNXNUGJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

- 2-Fluorobenzenesulfonyl chloride : A reactive intermediate for sulfonamide bond formation.

- (1-Methylpiperidin-4-yl)methylamine : A secondary amine nucleophile.

Retrosynthetic pathways emphasize modular synthesis, enabling independent optimization of each fragment before final coupling.

Synthesis of 2-Fluorobenzenesulfonyl Chloride

Sulfonation and Chlorination

The sulfonyl chloride group is introduced via chlorination of 2-fluorobenzenesulfonic acid. Thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at −5°C to 0°C for 3–8 hours achieves >85% conversion. Alternative methods include:

- Oxidative chlorination : Using dichlorodimethylhydantoin (DCDMH) in acetonitrile, yielding 92% purity.

- Direct sulfonation : Reaction of fluorobenzene with chlorosulfonic acid at 40°C, though this risks over-sulfonation.

Table 1: Comparison of Sulfonyl Chloride Synthesis Methods

| Method | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Thionyl chloride | SOCl₂ | DCM | −5–0 | 88 |

| DCDMH | Cl₂ (generated) | CH₃CN | 25 | 92 |

| Chlorosulfonic acid | HSO₃Cl | — | 40 | 76 |

Synthesis of (1-Methylpiperidin-4-yl)methylamine

N-Methylation of Piperidine-4-ylmethanol

Piperidine-4-ylmethanol is methylated via Eschweiler-Clarke conditions:

Boc-Protection/Deprotection Strategy

For enhanced regiocontrol:

Coupling Reaction Optimization

Biphasic Alkylation

Reaction of 2-fluorobenzenesulfonyl chloride with (1-methylpiperidin-4-yl)methylamine proceeds in a biphasic system:

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the sulfonamide group to an amine.

Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfonic acids or other oxidized derivatives.

Reduction: Amines or reduced sulfonamide derivatives.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the potential anticancer properties of sulfonamide derivatives, including those similar to 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide. Research indicates that compounds containing sulfonamide groups can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against colon, breast, and cervical cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit enzymes, making them useful in therapeutic applications. Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are relevant for treating neurodegenerative diseases such as Alzheimer's disease . The potential of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide in this regard merits further investigation.

Antimicrobial Properties

The antimicrobial activity of sulfonamides is well-documented, with several studies indicating their efficacy against bacterial infections. The structural features of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide may enhance its interaction with bacterial targets, potentially leading to the development of new antimicrobial agents .

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of sulfonamide derivatives found that certain compounds exhibited significant antiproliferative activity against human cancer cell lines. These findings suggest that modifications to the sulfonamide structure can enhance biological activity, indicating a promising pathway for drug development involving compounds like 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide .

Case Study 2: Enzyme Inhibition

Research into enzyme inhibitors has highlighted the role of sulfonamides in inhibiting cholinesterases. A specific derivative demonstrated potent inhibition against these enzymes, suggesting that similar compounds could be explored for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong interactions with the active site of enzymes, inhibiting their activity. The fluorine atom may enhance binding affinity through additional interactions with the enzyme’s active site.

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its 1-methylpiperidin-4-yl)methyl group, which distinguishes it from other sulfonamides with varying substituents. Below is a comparative analysis with analogs from the literature:

Biological Activity

2-Fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative characterized by the presence of a fluorine atom and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure

The chemical structure of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can mimic natural substrates, inhibiting the activity of enzymes involved in critical biochemical pathways. This inhibition can lead to therapeutic effects, such as antimicrobial or anticancer activity, depending on the target enzyme and the cellular context.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide. For instance, derivatives containing piperidine structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. These compounds often induce apoptosis through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide | MDA-MB-231 | TBD | Apoptosis induction via caspase activation |

| Similar Piperidine Derivative | Lung Cancer | TBD | Microtubule destabilization |

| Another Sulfonamide Derivative | Colorectal Cancer | TBD | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, sulfonamides are well-known for their antimicrobial activity . The presence of the sulfonamide group allows these compounds to inhibit bacterial growth by interfering with folate synthesis, a critical pathway in bacterial metabolism. Research indicates that compounds like 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide may exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

A notable case study examined the effects of a similar compound on various cancer cell lines. The study reported that treatment with the compound led to significant reductions in cell viability and induced apoptosis in breast cancer cells. The researchers noted that these effects were dose-dependent and correlated with increased levels of activated caspases, indicating a clear mechanism for the observed cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. A common approach involves:

- Step 1 : Preparation of the piperidine intermediate (1-methylpiperidin-4-yl)methylamine via reductive amination or alkylation of piperidine derivatives.

- Step 2 : Sulfonamide bond formation by reacting 2-fluorobenzenesulfonyl chloride with the piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity.

Q. Key Optimization Parameters :

- Temperature control (0–25°C) during sulfonylation to minimize side reactions.

- Solvent selection (e.g., THF or DCM) to enhance reaction efficiency .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substitution patterns (e.g., fluorine position on benzene, piperidine methyl group). For example, the fluorine atom induces distinct deshielding in aromatic protons .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect byproducts.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₄H₂₀FN₂O₂S) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

The fluorine atom at the ortho position on the benzene ring:

- Enhances metabolic stability by resisting oxidative degradation.

- Modulates lipophilicity (logP ~2.1), improving membrane permeability .

Experimental validation via comparative studies with non-fluorinated analogs is recommended .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

- Single-Crystal X-ray Diffraction (SCXRD) : Using SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations. For example, the piperidine ring’s chair conformation and sulfonamide dihedral angles can be validated .

- Challenges : Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. What strategies address contradictions in reported biological activities of structurally similar sulfonamides?

- Structure-Activity Relationship (SAR) Studies : Compare analogs with variations in substituents (e.g., fluorine vs. chlorine, piperidine vs. pyrrolidine). For instance, replacing fluorine with a trifluoromethyl group may alter 5-HT receptor binding .

- Targeted Assays : Use isoform-specific assays (e.g., 5-HT6R vs. 5-HT7R) to resolve conflicting activity data .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Molecular Docking : Simulate binding to target proteins (e.g., NMDA receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the sulfonamide group and active-site residues .

- Pharmacophore Mapping : Identify critical features (e.g., fluorine’s electrostatic role) using Schrödinger Suite .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Intermediates : Use asymmetric catalysis (e.g., palladium-catalyzed couplings) to control stereochemistry at the piperidine nitrogen .

- Purification : Chiral HPLC or enzymatic resolution to separate enantiomers.

Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?

- Stability Studies : Accelerated degradation tests (40°C/75% RH) show:

- Optimal Storage : Lyophilized powder in inert atmosphere (N₂) at -20°C.

- Degradation Pathways : Hydrolysis of the sulfonamide bond in acidic conditions (pH <4) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.